molecular formula C23H22N4 B11286212 2-methyl-N,3-diphenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

2-methyl-N,3-diphenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B11286212
M. Wt: 354.4 g/mol
InChI Key: HRDSVTQLYDHFGU-UHFFFAOYSA-N
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Description

2-METHYL-N,3-DIPHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-AMINE is a complex heterocyclic compound featuring a pyrazoloquinazoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N,3-DIPHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-METHYL-N,3-DIPHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-AMINE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N,3-DIPHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-AMINE is unique due to its specific structural features, which confer distinct binding affinities and selectivities for various molecular targets. Its ability to modulate multiple pathways makes it a versatile compound in drug discovery .

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

2-methyl-N,3-diphenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

InChI

InChI=1S/C23H22N4/c1-16-21(17-10-4-2-5-11-17)23-25-20-15-9-8-14-19(20)22(27(23)26-16)24-18-12-6-3-7-13-18/h2-7,10-13,24H,8-9,14-15H2,1H3

InChI Key

HRDSVTQLYDHFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=CC=C5

Origin of Product

United States

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